1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
CAS No.: 1785721-13-2
Cat. No.: VC5012177
Molecular Formula: C13H23NO5
Molecular Weight: 273.329
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1785721-13-2 |
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Molecular Formula | C13H23NO5 |
Molecular Weight | 273.329 |
IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
Standard InChI Key | QXPPPWXTNBWACT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:
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A six-membered piperidine ring with a hydroxyl group (-OH) at the 5-position.
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Two ester groups: a tert-butyl carbamate at the 1-position and an ethyl ester at the 2-position.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 273.33 g/mol |
CAS Number | 1785721-13-2 |
SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O |
InChIKey | QXPPPWXTNBWACT-UHFFFAOYSA-N |
Solubility | Not publicly available |
The hydroxyl group enhances hydrogen-bonding potential, while the tert-butyl and ethyl esters contribute to steric bulk and lipophilicity, respectively. These properties influence its solubility and reactivity in synthetic applications.
Applications in Organic Synthesis and Drug Development
Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate functions as a multifunctional building block in:
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Peptidomimetics: The piperidine ring mimics peptide backbones, enabling the design of protease inhibitors.
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Alkaloid Synthesis: Intermediate for natural product derivatives with antiviral or anticancer activity.
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Kinase Inhibitors: Modular synthesis of compounds targeting ATP-binding sites in kinases.
Case Study: Role in CNS Drug Discovery
Hydroxypiperidine carboxylates are frequently employed in central nervous system (CNS) drug candidates. For instance, analogs of this compound have been investigated for their ability to modulate GABAergic neurotransmission, offering potential therapeutic avenues for anxiety and epilepsy.
Comparative Analysis with Related Piperidine Derivatives
Structural analogs of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exhibit distinct physicochemical and biological profiles:
Table 2: Comparison with Analogous Compounds
Compound Name | CAS Number | Key Structural Differences | Molecular Weight |
---|---|---|---|
(S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate | - | Carbonyl group at 5-position | 271.31 g/mol |
Di-tert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | 1253856-42-6 | Dual tert-butyl esters; (2S,5S) stereochemistry | 301.38 g/mol |
The presence of a hydroxyl group in the target compound, as opposed to a carbonyl group, increases its polarity and hydrogen-bonding capacity, making it more suitable for interactions with hydrophilic biological targets .
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